1-(4-methoxyphenyl)-3-(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
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Overview
Description
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea typically involves the reaction of 4-methoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form a hydroxyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the indolinone moiety.
1-(4-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea: Similar structure but different substitution pattern.
1-(4-Methoxyphenyl)-3-(1,3,3-trimethylindolin-5-yl)urea: Lacks the carbonyl group in the indolinone moiety.
Uniqueness
1-(4-Methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindolin-5-yl)urea is unique due to the presence of both the methoxyphenyl and the indolinone moieties, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,3,3-trimethyl-2-oxoindol-5-yl)urea |
InChI |
InChI=1S/C19H21N3O3/c1-19(2)15-11-13(7-10-16(15)22(3)17(19)23)21-18(24)20-12-5-8-14(25-4)9-6-12/h5-11H,1-4H3,(H2,20,21,24) |
InChI Key |
YRILRBCJLZGTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)N(C1=O)C)C |
Origin of Product |
United States |
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